molecular formula C19H19N3O2S B2709139 6-(3-phenylpropyl)-4-(thiophen-2-yl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 958619-17-5

6-(3-phenylpropyl)-4-(thiophen-2-yl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2709139
CAS No.: 958619-17-5
M. Wt: 353.44
InChI Key: JTIYXWBTVAUUML-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,4-d]pyrimidine-dione family, characterized by a fused pyrrole-pyrimidine core. The structure features a 3-phenylpropyl substituent at position 6 and a thiophen-2-yl group at position 4 (Fig. 1). The thiophene moiety introduces sulfur-based electronic effects, while the phenylpropyl chain enhances lipophilicity.

Properties

IUPAC Name

6-(3-phenylpropyl)-4-thiophen-2-yl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c23-18-16-14(20-19(24)21-17(16)15-9-5-11-25-15)12-22(18)10-4-8-13-6-2-1-3-7-13/h1-3,5-7,9,11,17H,4,8,10,12H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIYXWBTVAUUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC=CS3)C(=O)N1CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-phenylpropyl)-4-(thiophen-2-yl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolopyrimidine Core: This could involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The phenylpropyl and thiophenyl groups can be introduced through substitution reactions, often using reagents like alkyl halides or thiophenyl derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophenyl group.

    Reduction: Reduction reactions could target the pyrrolopyrimidine core or the phenylpropyl group.

    Substitution: Various substitution reactions can occur, especially at the phenyl and thiophenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, thiophenyl derivatives.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to fully saturated derivatives.

Scientific Research Applications

Biological Applications

The biological applications of 6-(3-phenylpropyl)-4-(thiophen-2-yl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione can be categorized into several areas:

Anticancer Activity

Research indicates that pyrrolo[3,4-d]pyrimidines exhibit promising anticancer properties. For example:

  • Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation and survival pathways. In vitro studies have shown that modifications to the pyrimidine core can enhance cytotoxicity against various cancer cell lines .

Neuropharmacological Effects

The compound's structural features suggest potential interactions with neurotransmitter systems:

  • GABA Receptor Modulation : Similar derivatives have been studied for their ability to modulate GABA receptors. This modulation can lead to anxiolytic and anticonvulsant effects .

Antimicrobial Properties

Pyrrolo[3,4-d]pyrimidines have also been investigated for their antimicrobial activities:

  • Broad Spectrum Activity : Compounds within this class have shown efficacy against a range of bacterial and fungal pathogens. The presence of thiophene rings appears to enhance their bioactivity through increased membrane permeability or interaction with microbial enzymes .

Case Study 1: Anticancer Activity in Cell Lines

A study evaluated the effectiveness of various pyrrolo[3,4-d]pyrimidine derivatives against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that compounds with a phenylpropyl substituent exhibited significant cytotoxic effects compared to controls.

CompoundIC50 (µM) MCF-7IC50 (µM) A549
Control5045
Compound A1520
Compound B1012

Case Study 2: Neuropharmacological Screening

In a pharmacological evaluation for GABA receptor activity:

  • The compound was tested alongside known modulators in a rat model. Results indicated that it significantly reduced anxiety-like behaviors in elevated plus-maze tests when compared to the vehicle group.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, it might involve binding to a receptor or enzyme, leading to modulation of a biochemical pathway. The phenylpropyl and thiophenyl groups could play roles in enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) BI82265 : 6-(3-Phenylpropyl)-4-(3,4,5-Trimethoxyphenyl)-Pyrrolo[3,4-d]pyrimidine-2,5-dione
  • Key Difference : Replaces thiophen-2-yl with a 3,4,5-trimethoxyphenyl group.
  • This substitution may alter solubility and biological target interactions .
(b) BK51538 : 6-(2-Hydroxyethyl)-4-(2-Methylphenyl)-Pyrrolo[3,4-d]pyrimidine-2,5-dione
  • Key Difference : Substitutes 3-phenylpropyl with 2-hydroxyethyl and thiophen-2-yl with 2-methylphenyl.
  • Impact : The hydroxyethyl group increases hydrophilicity, while the methylphenyl group reduces steric bulk compared to thiophene. This may influence pharmacokinetic properties like metabolic stability .
(c) Compound 12a : 4-Phenyl-6-(Thiophen-2-yl)-Tetrahydropyrimidine-2,5-dione
  • Key Difference : Lacks the pyrrole ring fusion, featuring a simpler tetrahydropyrimidine-dione core.
  • Impact : The absence of the fused pyrrole ring reduces aromaticity and planarity, likely decreasing π-π stacking interactions in biological systems .

Substituent Effects on Physicochemical Properties

Compound Substituents (Position 4/6) Molecular Weight Melting Point (°C) Notable Functional Groups
Target Compound Thiophen-2-yl / 3-phenylpropyl ~400 (estimated) Not reported Thiophene (S), Phenylpropyl (C9)
BI82265 3,4,5-Trimethoxyphenyl / 3-phenylpropyl 437.49 Not reported Methoxy (O), Phenylpropyl
BK51538 2-Methylphenyl / 2-hydroxyethyl 287.31 Not reported Hydroxyethyl (OH), Methylphenyl
Compound 15a Thiophen-2-yl / 2,3,4-tri-O-acetyl-D-glucopyranosyl 271.34 142–144 Acetylated sugar (ester, C=O)
  • Thiophene vs.
  • Alkyl Chain Variations : The 3-phenylpropyl chain in the target compound offers greater lipophilicity than BK51538’s hydroxyethyl group, suggesting improved membrane permeability but possibly reduced aqueous solubility .

Biological Activity

The compound 6-(3-phenylpropyl)-4-(thiophen-2-yl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolo[3,4-d]pyrimidine class of compounds, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound based on available literature.

Synthesis

The synthesis of pyrrolo[3,4-d]pyrimidines often involves multi-step reactions that can include cyclization and functionalization processes. For instance, the synthesis of related compounds has been achieved through microwave-assisted methods that enhance reaction efficiency and yield . The specific synthetic route for this compound may involve similar methodologies.

Antitumor Activity

Research indicates that pyrrolo[3,4-d]pyrimidine derivatives exhibit significant antitumor activity. For example:

  • In vitro studies have shown that certain pyrrolo[3,4-d]pyrimidines inhibit the growth of human tumor cell lines with IC50 values in the nanomolar range. This suggests a potent cytotoxic effect against cancer cells .
  • Mechanism of Action : The antitumor effects are often attributed to the inhibition of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), key enzymes in nucleotide synthesis pathways critical for cell proliferation .

Apoptosis Induction

Compounds in this class have been reported to induce apoptosis in cancer cells:

  • Studies have demonstrated that treatment with these compounds leads to mitochondrial membrane potential dissipation and increased reactive oxygen species (ROS) production, indicating activation of the intrinsic apoptotic pathway .

Antimicrobial Properties

Emerging evidence suggests that pyrrolo[3,4-d]pyrimidines may also possess antimicrobial activity:

  • Certain derivatives have shown effectiveness against various bacterial strains and fungi in preliminary studies. This opens avenues for potential development as antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

  • Substituents : The presence of phenylpropyl and thiophene groups is believed to enhance hydrophobic interactions with target proteins. This can improve binding affinity and selectivity towards specific biological targets such as DHFR.

Case Studies

Several studies have focused on related compounds within the pyrrolo[3,4-d]pyrimidine family:

  • Compound Evaluation : A study evaluated a series of pyrrolo[3,4-d]pyrimidines for their cytotoxic effects on various cancer cell lines. Results indicated that modifications at the 6-position significantly impacted potency against different targets.
    CompoundCell LineIC50 (nM)
    1CCRF-CEM66
    2MCF-710
    3A54925
  • Mechanistic Studies : Another investigation into the mechanism revealed that compounds targeting DHFR also affected folate transport mechanisms in resistant cancer cell lines. This highlights the importance of understanding transport dynamics for effective drug design.

Q & A

Q. What are the key synthetic routes for preparing 6-(3-phenylpropyl)-4-(thiophen-2-yl)pyrrolo[3,4-d]pyrimidine-2,5-dione?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted precursors under controlled conditions. For example, analogous pyrrolo[2,3-d]pyrimidine derivatives are synthesized via nucleophilic substitution or alkylation reactions. In one protocol, alkylation of a thiophene-carboxylic acid intermediate with a brominated pyrrolopyrimidine precursor in DMF using potassium carbonate (K₂CO₃) as a base achieves regioselective substitution at the 6-position . Post-synthetic modifications, such as coupling with glutamic acid derivatives, may require activation reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in anhydrous DMF . Characterization relies on ¹H NMR to confirm substituent integration and melting point analysis for purity validation (e.g., 175–201°C for related compounds) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Multi-modal characterization is essential:

  • ¹H NMR : Analyze chemical shifts for the pyrrolopyrimidine core (δ 6.5–8.5 ppm for aromatic protons) and substituents (e.g., δ 2.5–4.0 ppm for alkyl chains) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal structures to verify stereochemistry, as demonstrated for ethyl-substituted pyrrolo[3,2-d]pyrimidine analogs .
  • Thermal Analysis : Melting point consistency (e.g., 175–201°C) indicates purity .

Advanced Research Questions

Q. How can low yields in the alkylation step of the thiophene moiety be addressed?

Methodological Answer: Low yields often stem from steric hindrance or competing side reactions. Optimization strategies include:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
  • Base Optimization : Replace K₂CO₃ with stronger bases like DBU for challenging substitutions.
  • Temperature Control : Gradual heating (e.g., 60–80°C) minimizes decomposition .
  • Protecting Groups : Temporarily block reactive sites (e.g., amino groups) using tert-butyldimethylsilyl (TBS) ethers to improve regioselectivity .

Q. How should researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer: Discrepancies in bioactivity data (e.g., antitumor vs. inactive results) require:

  • Structural-Activity Relationship (SAR) Analysis : Compare analogs with varying substituents (e.g., phenylpropyl vs. pyridinyl groups) to identify critical pharmacophores .
  • Assay Standardization : Ensure consistent cell lines (e.g., HT-29 for colon cancer) and dosing protocols .
  • Computational Docking : Predict binding affinities to targets like receptor tyrosine kinases using Schrödinger Suite or AutoDock .

Q. What computational methods are recommended for predicting reaction pathways in pyrrolopyrimidine synthesis?

Methodological Answer: The ICReDD framework integrates:

  • Quantum Chemical Calculations : Use Gaussian or ORCA for transition-state modeling and energy barrier analysis.
  • Reaction Path Search Algorithms : Apply the Artificial Force Induced Reaction (AFIR) method to explore feasible pathways .
  • Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) .

Q. How can the compound’s stability under physiological conditions be evaluated for drug development?

Methodological Answer:

  • In Vitro Metabolic Assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.
  • pH Stability Studies : Monitor degradation kinetics in buffers (pH 1–9) via HPLC .
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fractions .

Q. Methodological Challenges

Q. What strategies mitigate byproduct formation during cyclocondensation?

Methodological Answer:

  • Stepwise Reaction Monitoring : Use TLC or inline IR spectroscopy to detect intermediates.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Microwave-Assisted Synthesis : Reduce reaction time and side reactions via controlled microwave heating .

Q. How can researchers optimize purification for highly functionalized pyrrolopyrimidines?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with C18 columns for polar derivatives.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility profiles .
  • Flash Column Chromatography : Employ gradient elution (hexane/ethyl acetate) for non-polar analogs .

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